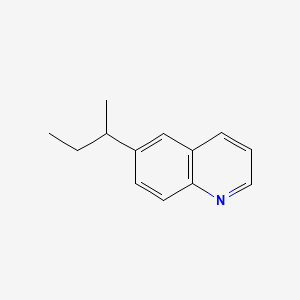

Isobutylquinoleine

描述

The exact mass of the compound 6-sec-Butylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-butan-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10(2)11-6-7-13-12(9-11)5-4-8-14-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBLFWWZTFFBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052340 | |

| Record name | 6-(Butan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65442-31-1 | |

| Record name | 6-(1-Methylpropyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65442-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(sec-Butyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065442311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-(Butan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-sec-butylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutylquinoline: Chemical Identity, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutylquinoline, a molecule of interest in various chemical industries. Due to the isomeric nature of this compound, this document clarifies the different forms of isobutylquinoline, summarizes their known chemical and physical properties, and explores their synthesis. Furthermore, it touches upon the toxicological data and the broader biological activities associated with the quinoline (B57606) scaffold, providing context for potential research and development.

Chemical Identity and Physicochemical Properties

The term "isobutylquinoline" can refer to several constitutional isomers, each with a unique CAS number and distinct placement of the isobutyl group on the quinoline ring system. The lack of a single, universally defined structure for "isobutylquinoline" necessitates careful consideration of the specific isomer in any research or commercial context. The most commonly encountered isomers include 2-isobutylquinoline (B1582822), 6-isobutylquinoline, and mixtures that may also contain sec-butylquinolines.

The chemical formula for all isobutylquinoline isomers is C₁₃H₁₅N, and they share a molecular weight of approximately 185.26 g/mol . A summary of the various isomers and their associated identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isobutylquinoline Isomers

| Property | 2-Isobutylquinoline | 6-Isobutylquinoline | 6(or 8)-Isobutylquinoline | Isobutyl Quinoline (Mixed Isomers) |

| CAS Number | 93-19-6[1] | 68141-26-4[2] | 68198-80-1[3] | 65442-31-1[4] |

| Synonyms | 2-(2-Methylpropyl)quinoline[5] | 6-(2-Methylpropyl)quinoline[3] | 6(or 8)-(2-methylpropyl)- quinoline[6] | Pyralone[4] |

| Molecular Formula | C₁₃H₁₅N[5] | C₁₃H₁₅N[3] | C₁₃H₁₅N[3] | C₁₃H₁₅N[4] |

| Molecular Weight | 185.26 g/mol [5] | 185.26 g/mol [3] | 185.26 g/mol [3] | 185.26 g/mol [4] |

| Appearance | Yellow Pale Liquid[5] | Pale yellow to amber liquid[3] | Colorless liquid[7] | - |

| Boiling Point | - | 294-295 °C (est.)[2] | - | - |

| Flash Point | > 93.3 °C[8] | 120.9 °C (est.)[2] | 137 °C[7] | > 100 °C[4] |

| Vapor Pressure | 0.0013 mmHg @ 20°C[4] | 0.003 mmHg @ 25°C (est.)[2] | 0.00097 mmHg @ 20°C[7] | 0.0013 mmHg @ 20°C[4] |

| Log P | 4[5] | 3.808 (est.)[2] | 4.09[7] | - |

| Density | - | - | 1.011 g/cm³[7] | 1.007-1.015 g/cm³ @ 25°C[4] |

| Refractive Index | - | - | - | 1.577-1.583 @ 20°C[4] |

Note: Some data points are estimated or not available in the cited literature.

Synthesis of Isobutylquinoline

The primary method for synthesizing the quinoline core is the Skraup synthesis . This reaction involves the treatment of an aniline (B41778) derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[7] For the synthesis of a specific isobutylquinoline isomer, the corresponding isobutylaniline would be used as the starting material. For instance, para-isobutylaniline is a precursor for the synthesis of 6-isobutylquinoline.[7]

Biological Activity and Potential in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[9][10] Quinoline-based drugs are used in the clinical treatment of various diseases.[11]

However, there is a notable lack of specific research into the biological activities of isobutylquinoline isomers in a drug development context. The available literature predominantly focuses on their use in the fragrance industry, where they are valued for their leathery, mossy, and woody scents.[3][12]

While no specific signaling pathways involving isobutylquinoline have been elucidated, the broader class of isoquinoline (B145761) alkaloids has been shown to interact with various biological targets, including DNA and topoisomerases, and to possess antitumor properties.[13] Bioactive isoquinoline alkaloids have also been investigated for their potential in treating conditions like Alzheimer's disease through the inhibition of acetylcholinesterase and β-amyloid aggregation.[14][15]

The exploration of isobutylquinoline isomers for potential pharmacological activity could be a promising area for future research, leveraging the known bioactivity of the quinoline core.

Toxicology and Safety Information

Toxicological data for isobutylquinoline is limited and primarily comes from safety assessments for its use in fragrances. For 2-isobutylquinoline (CAS 93-19-6), the existing information supports its use in this context. It is reported to not be genotoxic.[16] The repeated dose, reproductive, and local respiratory toxicity were evaluated using the Threshold of Toxicological Concern (TTC) and were found to be below the threshold levels.[16] Additionally, it is not considered to be a skin sensitizer (B1316253) under current use levels and is not photoirritating or photoallergenic.[16]

For a mixture of isobutylquinoline isomers (CAS 65442-31-1), one safety data sheet indicates it may be harmful if swallowed and causes mild skin and eye irritation.[4] It is important to note that a significant portion of the acute toxicity data for some isobutylquinoline products is listed as unknown.[8]

A comprehensive toxicological profile for all isobutylquinoline isomers, particularly in the context of potential pharmaceutical development, is not currently available. Any consideration of these compounds for therapeutic applications would necessitate rigorous toxicological evaluation.

References

- 1. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]

- 2. 6-isobutyl quinoline, 68141-26-4 [thegoodscentscompany.com]

- 3. 6-Isobutyl Quinoline (CAS 68198-80-1) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. isobutyl quinoline, 65442-31-1 [thegoodscentscompany.com]

- 5. Isobutyl Quinoline-2 | Givaudan [givaudan.com]

- 6. 6(or 8)-isobutyl quinoline, 68198-80-1 [thegoodscentscompany.com]

- 7. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 9. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. isobutyl quinoline, 65442-31-1 [perflavory.com]

- 13. Polymorphic Nucleic Acid Binding of Bioactive Isoquinoline Alkaloids and Their Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive Isoquinoline Alkaloids with Diverse Skeletons from Fissistigma polyanthum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collection - Bioactive Isoquinoline Alkaloids with Diverse Skeletons from Fissistigma polyanthum - Journal of Natural Products - Figshare [acs.figshare.com]

- 16. 2-Isobutylquinoline | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Isobutylquinoline: A Technical Guide

Introduction

2-Isobutylquinoline (B1582822) is a heterocyclic aromatic compound with applications in the fragrance and flavor industry, as well as being a key structural motif in various pharmacologically active molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-isobutylquinoline, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-isobutylquinoline. The NMR data presented is based on computational predictions due to the limited availability of experimentally derived public data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | H-4 |

| 8.05 | d | 1H | H-8 |

| 7.75 | d | 1H | H-5 |

| 7.65 | t | 1H | H-7 |

| 7.45 | t | 1H | H-6 |

| 7.25 | d | 1H | H-3 |

| 2.85 | d | 2H | -CH₂- |

| 2.20 | m | 1H | -CH(CH₃)₂ |

| 1.00 | d | 6H | -CH(CH₃)₂ |

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C-2 |

| 147.8 | C-8a |

| 136.0 | C-4 |

| 129.8 | C-4a |

| 129.2 | C-8 |

| 127.5 | C-5 |

| 126.8 | C-7 |

| 125.7 | C-6 |

| 121.5 | C-3 |

| 48.0 | -CH₂- |

| 29.5 | -CH(CH₃)₂ |

| 22.5 | -CH(CH₃)₂ |

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below indicates the expected absorption bands for 2-isobutylquinoline.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2955-2870 | Strong | Aliphatic C-H Stretch |

| 1600, 1570, 1500 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1465 | Medium | Aliphatic C-H Bend |

| 830-750 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from electron ionization (EI) mass spectrometry.[1][2]

| m/z Ratio | Relative Intensity | Proposed Fragment Ion |

| 185 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | High | [M-CH₃]⁺ |

| 143 | High | [M-C₃H₆]⁺ |

| 142 | Moderate | [M-C₃H₇]⁺ |

| 128 | Moderate | [C₁₀H₈]⁺ (Naphthalene cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-isobutylquinoline.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified 2-isobutylquinoline in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and acquisition time of 2-3 seconds.

-

Process the data with a line broadening of 0.3 Hz and reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place a drop of 2-isobutylquinoline between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.[1]

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of 2-isobutylquinoline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatographic Separation :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program to ensure good separation and peak shape.

-

-

Mass Spectrometric Detection :

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-isobutylquinoline.

Caption: Workflow for the spectroscopic characterization of 2-isobutylquinoline.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the analysis of 2-isobutylquinoline. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation and confirmation of the identity of this compound, which is crucial for its application in scientific research and industry.

References

Biological activity of isobutylquinoline derivatives

An In-depth Technical Guide on the Biological Activity of Quinoline (B57606) Derivatives

A Note on Scope: While the primary focus of this guide is the biological activity of isobutylquinoline derivatives, a comprehensive review of publicly available scientific literature reveals a limited amount of specific data for this particular subclass. Therefore, to provide a thorough and useful resource for researchers, scientists, and drug development professionals, this guide will encompass the broader family of quinoline derivatives. The principles, experimental protocols, and observed biological activities are largely applicable to isobutyl-substituted quinolines, and this document will serve as a foundational reference for their study.

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] These compounds are foundational in the development of new drugs, with applications ranging from anticancer to antimicrobial therapies.[4][5][6]

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[4][7] Their modes of action include the induction of apoptosis, disruption of the cell cycle, inhibition of angiogenesis, and modulation of cellular signaling pathways.[4]

A variety of quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines.[8][9] For instance, certain novel benzo[f]quinoline (B1222042) derivatives have shown promising anticancer activity.[10] One notable mechanism of action for some quinoline-based compounds is the inhibition of tubulin polymerization, which is crucial for cell division.[11] Another significant target is the topoisomerase enzyme, which is essential for DNA replication.[4] Furthermore, some derivatives have been found to downregulate specific genes, such as Lumican, to exert their anticancer effects.[7][12]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for several quinoline derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (colorectal carcinoma) | 0.53 | [8] |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D) | Caco-2 (colorectal carcinoma) | 0.93 | [8] |

| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 (colorectal carcinoma) | 1.140 | [8] |

| 7-methyl-8-nitro-quinoline (C) | Caco-2 (colorectal carcinoma) | 1.87 | [8] |

| 7-methylquinoline and 5-methylquinoline (B1294701) (A + B) | Caco-2 (colorectal carcinoma) | 2.62 | [8] |

| Pyridin-2-one 4c (trimethoxy-substituted) | MDA-MB-231 (breast cancer) | Not specified, but potent | [11] |

| Chalcone derivative 3c (trimethoxy-substituted) | Leukemia (CCRF-CEM) | Not specified, but potent | [11] |

| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | Platelets (inhibition of cAMP phosphodiesterase) | 11 ± 5 | [13] |

| 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11) | Platelets (inhibition of cAMP phosphodiesterase) | 43 ± 8 | [13] |

Antimicrobial Activity of Quinoline Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and quinoline derivatives have shown significant promise in this area.[14] They exhibit a broad spectrum of activity against both bacteria and fungi.[2] The mechanisms underlying their antimicrobial effects often involve the inhibition of essential cellular processes such as DNA replication, through the targeting of enzymes like DNA gyrase and topoisomerase IV.[15]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 7 | E. coli ATCC25922 | 2 | [14] |

| Compound 7 | S. pyrogens ATCC19615 | 2 | [14] |

| Compound 8 | Vancomycin-resistant E. faecium | 4 | [14] |

| Compound 15 | S. aureus | 0.8 µM | [14] |

| Compound 15 | B. cereus | 1.61 µM | [14] |

| Compound 25 | Aspergillus fumigatus | 0.98 | [14] |

| Compound 26 | Aspergillus fumigatus | 0.98 | [14] |

| Compound 25 | Candida albicans | 0.49 | [14] |

| Compound 26 | Candida albicans | 0.98 | [14] |

| Compound 25 | Streptococcus pneumoniae | 0.49 | [14] |

| Compound 26 | Streptococcus pneumoniae | 0.49 | [14] |

| Compound 25 | Staphylococcus aureus | 1.95 | [14] |

| Compound 26 | Staphylococcus aureus | 0.98 | [14] |

| Compound 25 | Escherichia coli | 0.49 | [14] |

| Compound 26 | Escherichia coli | 0.49 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. Below are protocols for key experiments cited in the evaluation of quinoline derivatives.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for quantifying the antimicrobial activity of a compound.[15][16]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The resulting culture is then diluted to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[15] This suspension is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[15]

-

Serial Dilution: A 96-well microtiter plate is used to perform serial dilutions of the test compound. Initially, 100 µL of sterile broth is added to each well.[15] The test compound, dissolved in a suitable solvent like DMSO, is added to the first well and serially diluted across the plate.[16]

-

Inoculation and Incubation: The prepared inoculum is added to each well containing the diluted compound. The plate also includes a positive control (a known antibiotic), a negative control (broth with the solvent), and a growth control (broth with inoculum only).[16] The plate is then incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[16]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]

-

Compound Treatment: The following day, the cells are treated with various concentrations of the quinoline derivative, typically in serial dilutions. Control wells with untreated cells and vehicle controls are also included.[16]

-

MTT Addition: After an incubation period (e.g., 24-72 hours), an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16]

-

Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Antimicrobial Potential of Substituted Isobutylquinolines: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives demonstrating potent activity against a wide range of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of a specific subclass: substituted isobutylquinolines. While research directly focused on isobutyl-substituted quinolines is nascent, this guide synthesizes available data on closely related alkyl-substituted quinolines to provide a predictive framework for researchers, scientists, and drug development professionals. The information presented herein covers quantitative antimicrobial data, detailed experimental methodologies, and insights into the potential mechanisms of action, aiming to facilitate further research and development in this promising area.

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize MIC values for various substituted quinoline and isoquinoline (B145761) derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that specific data for isobutyl-substituted quinolines is limited in the current literature; therefore, the data presented is from structurally related compounds to infer potential activity.

Table 1: Antibacterial Activity of Selected Substituted Quinolines

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Styryl quinoline (9j) | Micrococcus luteus | 0.9 | [1] |

| 2-Styryl quinoline (9j) | Klebsiella planticola | 0.9 | [1] |

| 2-Styryl quinoline (9k) | Micrococcus luteus | 1.9 | [1] |

| 2-Styryl quinoline (9k) | Klebsiella planticola | 1.9 | [1] |

| 2-Styryl quinoline (9k) | Staphylococcus aureus | 1.9 | [1] |

| 4-Hydroxy-3-iodo-quinol-2-one | MRSA (Hospital Isolate) | 0.097 | [2] |

| Facilely Accessible Quinoline | MRSA (ATCC 33591) | 0.75 | [3] |

| Facilely Accessible Quinoline | VRE (ATCC 700802) | 0.75 | [3] |

Note: MRSA - Methicillin-resistant Staphylococcus aureus; VRE - Vancomycin-resistant Enterococcus.

Table 2: Antifungal Activity of Selected Substituted Quinolines

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Styryl quinoline (9j) | Candida albicans | 3.9 | [1] |

| 2-Styryl quinoline (9k) | Candida albicans | 7.8 | [1] |

| Novel Quinoline Derivative (6) | Aspergillus flavus | - | [4] |

| Novel Quinoline Derivative (6) | Aspergillus niger | - | [4] |

| Novel Quinoline Derivative (6) | Fusarium oxysporum | - | [4] |

| Novel Quinoline Derivative (6) | Candida albicans | - | [4] |

Note: Specific MIC values for the novel quinoline derivative (6) were reported as being potent but were not explicitly quantified in the provided source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the antimicrobial properties of novel compounds, including substituted isobutylquinolines.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Test compounds (substituted isobutylquinolines)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Inoculum prepared to a 0.5 McFarland standard

-

Spectrophotometer (optional, for OD600 readings)

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well microtiter plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Agar (B569324) Disk Diffusion Assay

This is a qualitative method used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

-

Test compounds (substituted isobutylquinolines)

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound.

-

Disk Application: Place the impregnated disks onto the surface of the inoculated agar plate.

-

Controls: Use a disk with a known antibiotic as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial mechanisms of quinoline derivatives are diverse and often target essential cellular processes in microorganisms. While specific studies on isobutylquinolines are lacking, the established mechanisms for the broader quinoline class provide a strong foundation for hypothesizing their mode of action.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and transcription. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.

Disruption of the Cell Membrane

Some quinoline derivatives exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell lysis. The specific interactions with the lipid bilayer can be influenced by the nature and position of substituents on the quinoline ring.

Conclusion

Substituted isobutylquinolines represent an under-explored yet potentially valuable class of antimicrobial agents. While direct experimental data remains scarce, the broader landscape of quinoline chemistry provides a robust framework for guiding future research. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of their antimicrobial efficacy. Furthermore, the established mechanisms of action for related quinoline derivatives suggest that DNA gyrase and the cell membrane are probable targets. Further investigation into the synthesis and biological evaluation of a focused library of substituted isobutylquinolines is warranted to fully elucidate their therapeutic potential in the ongoing battle against antimicrobial resistance.

References

- 1. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photophysical Properties of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct photophysical data for novel isobutylquinoline derivatives is scarce in the public domain. This guide summarizes the photophysical properties of various substituted quinoline (B57606) and isoquinoline (B145761) derivatives to provide a representative understanding of this class of compounds. The principles and methodologies described are broadly applicable for the characterization of novel isobutylquinoline derivatives.

Introduction to Quinoline Derivatives

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] These compounds are foundational scaffolds in the development of various therapeutic agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2] Their rigid, planar structure and the presence of a nitrogen atom in the aromatic system give rise to intriguing electronic properties, making them excellent candidates for fluorescent probes, sensors, and imaging agents.[3][4] The ability to modify the quinoline core with various substituents allows for the fine-tuning of their photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime.[5] This guide provides a comprehensive overview of the key photophysical properties of novel quinoline derivatives, detailed experimental protocols for their characterization, and insights into their potential biological mechanisms of action.

Quantitative Photophysical Data

The photophysical properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring, as well as the solvent environment. Below are tables summarizing representative quantitative data for various substituted quinoline and isoquinoline derivatives, which can serve as a reference for the expected properties of novel isobutylquinoline analogues.

Table 1: Absorption and Emission Properties of Selected Quinoline Derivatives

| Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 350 | - | - | [6] |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H₂SO₄ | 356 | 428 | 4980 | [6] |

| 1-(isoquinolin-3-yl)piperidin-2-one | 0.1 M H₂SO₄ | 368 | 422 | 3830 | [6] |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H₂SO₄ | 377 | 431 | 3680 | [6] |

| Unsubstituted bis-quinolin-3-yl chalcone | Methanol | 255 | 450 | - | [7] |

| Nitro-substituted bis-quinolin-3-yl chalcone | Methanol | 290 | - | - | [7] |

Table 2: Fluorescence Quantum Yields of Selected Isoquinoline Derivatives

| Compound/Derivative | Solvent | Quantum Yield (Φ_f) | Reference |

| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H₂SO₄ | 0.963 | [6] |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 0.1 M H₂SO₄ | 0.724 | [6] |

| 1-(isoquinolin-3-yl)piperidin-2-one | 0.1 M H₂SO₄ | 0.389 | [6] |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 0.1 M H₂SO₄ | 0.531 | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable photophysical data.

Synthesis of Isobutylquinoline Derivatives

A common method for the synthesis of quinolines is the Skraup synthesis . This reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. For isobutylquinoline, para-isobutylaniline would be a suitable starting material.[8]

General Procedure:

-

To a mixture of para-isobutylaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Add an oxidizing agent, such as nitrobenzene.

-

Heat the mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the product by steam distillation or column chromatography.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the quinoline derivative in a high-purity solvent (e.g., ethanol, cyclohexane, or acetonitrile). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_abs) is a key parameter.

-

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Protocol:

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength (λ_ex), which is typically the λ_abs determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λ_em) is determined from this spectrum.

-

Fluorescence Quantum Yield (Φ_f) Measurement

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[9][10]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).[9]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.

-

Integrate the area under the fluorescence emission curve for each solution.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel quinoline derivative.

Caption: Workflow for Synthesis and Photophysical Characterization.

Signaling Pathway Modulation

Quinoline derivatives have been shown to modulate various signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.

Conclusion

While specific photophysical data for novel isobutylquinoline derivatives remains an area for future research, the broader family of quinoline compounds demonstrates a rich and tunable range of properties. Their strong fluorescence, coupled with the potential for chemical modification, makes them highly attractive for applications in drug discovery and biomedical imaging. The experimental protocols and workflows outlined in this guide provide a solid foundation for the systematic characterization of new derivatives. Furthermore, understanding their interaction with key biological signaling pathways, such as the PI3K/Akt/mTOR pathway, is critical for the rational design of next-generation therapeutic and diagnostic agents. Continued investigation into the structure-property relationships of isobutylquinoline and other quinoline derivatives will undoubtedly unlock new opportunities in medicine and materials science.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Isobutylquinoline: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylquinoline, a substituted heterocyclic aromatic organic compound, has emerged as a significant building block in modern organic synthesis. Its quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. While historically recognized for its potent, leathery aroma in the fragrance industry, the true potential of isobutylquinoline lies in its utility as a versatile precursor for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of isobutylquinoline isomers, with a focus on their role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Two primary isomers of isobutylquinoline are of significant interest in organic synthesis: 2-isobutylquinoline (B1582822) and 6-isobutylquinoline (B1581845). Their physical properties and spectroscopic data are crucial for characterization and are summarized below.

Physical Properties

| Property | 2-Isobutylquinoline | 6-Isobutylquinoline |

| Chemical Formula | C₁₃H₁₅N | C₁₃H₁₅N |

| Molecular Weight | 185.27 g/mol [1] | 185.26 g/mol [2] |

| CAS Number | 93-19-6[1] | 68198-80-1[2] |

| Appearance | Pale yellow liquid[1] | Pale yellow to amber liquid[2] |

| Boiling Point | 288.3 °C (estimated) | 296 °C[2] |

| Density | ~1.01 g/cm³ | 1.011 g/cm³[3] |

| Flash Point | 111.11 °C[1] | 137 °C[3] |

| Log P | 4.0 (estimated) | 4.09[3] |

Spectroscopic Data

2-Isobutylquinoline [1]

-

¹³C NMR (CDCl₃): δ (ppm) - Data not fully available in search results. A general spectrum is available for reference.[1]

-

¹H NMR (CDCl₃): δ (ppm) - No detailed peak list available in search results.

-

Mass Spectrum (GC-MS): Major fragments (m/z) - 143, 144, 170.[1]

6-Isobutylquinoline

-

¹³C NMR (CDCl₃): No data available in search results.

-

¹H NMR (CDCl₃): No data available in search results.

-

Mass Spectrum (GC-MS): No data available in search results.

Synthesis of Isobutylquinoline Isomers

The construction of the isobutylquinoline scaffold is primarily achieved through classic named reactions for quinoline synthesis, namely the Skraup and Doebner-von Miller reactions. The choice of starting materials dictates the final isomeric product.

Skraup Synthesis of 6-Isobutylquinoline

The Skraup synthesis is a well-established method for preparing quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[4][5][6] For the synthesis of 6-isobutylquinoline, the logical precursor is p-isobutylaniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.[5]

General Workflow for Skraup Synthesis

Caption: General workflow for the Skraup synthesis of 6-Isobutylquinoline.

Experimental Protocol: Skraup Synthesis of Quinoline (Adapted)

This protocol for unsubstituted quinoline is adapted from Organic Syntheses and can serve as a basis for the synthesis of 6-isobutylquinoline using p-isobutylaniline.[7]

-

Reaction Setup: In a large flask equipped with a reflux condenser, cautiously mix aniline (or p-isobutylaniline), glycerol, and a moderator such as boric acid or ferrous sulfate.

-

Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Oxidant Addition: Add the oxidizing agent, typically nitrobenzene.

-

Heating: Heat the mixture gently to initiate the reaction. The reaction is often exothermic and may become vigorous. Once the initial exotherm subsides, continue heating under reflux for several hours (e.g., 5 hours).

-

Workup: After cooling, dilute the mixture with water and neutralize with a base (e.g., ammonium (B1175870) hydroxide) while cooling with ice.

-

Isolation: The crude quinoline product is then isolated, often by steam distillation.

-

Purification: The collected distillate is separated, and the organic layer is further purified by distillation under reduced pressure.

Doebner-von Miller Synthesis of 2-Isobutylquinoline

The Doebner-von Miller reaction provides a route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][8] To synthesize 2-isobutylquinoline, aniline can be reacted with an α,β-unsaturated aldehyde or ketone bearing an isobutyl group, such as 5-methyl-2-hexenal. Alternatively, the unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of aldehydes like 3-methylbutanal. The reaction is typically catalyzed by a Brønsted or Lewis acid.[8]

General Workflow for Doebner-von Miller Synthesis

Caption: General workflow for the Doebner-von Miller synthesis of 2-Isobutylquinoline.

Experimental Protocol: Doebner-von Miller Synthesis (General) [9]

-

Reaction Setup: Combine the aniline, the α,β-unsaturated carbonyl compound (or the aldehydes to generate it in situ), and the acid catalyst (e.g., hydrochloric acid or zinc chloride) in a suitable solvent.

-

Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC.

-

Workup: After cooling, the reaction mixture is made basic.

-

Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or distillation.

Isobutylquinoline as a Building Block in Synthesis

The true value of isobutylquinoline for medicinal and materials chemistry lies in its capacity to be further functionalized. The quinoline ring system can undergo a variety of transformations, including C-H activation and cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. Halo-substituted isobutylquinolines can serve as excellent substrates for reactions like the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the isobutylquinoline scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of a Haloquinoline (General) [10]

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine the halo-isobutylquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0-2.5 equiv).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Simplified JNK signaling pathway and the inhibitory action of isoquinolone-type compounds.

Antimicrobial Activity of Quinoline Derivatives

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history in this field, and modern synthetic efforts continue to produce novel candidates with potent activity. [11]The incorporation of an isobutyl group can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Pyridine and Quinolone Hydrazones | Staphylococcus aureus | 0.98 - 1.95 | [11] |

| Escherichia coli | 0.49 | [11] | |

| Mycobacterium tuberculosis | 0.39 - 0.78 | [11] | |

| Candida albicans | 0.49 - 0.98 | [11] | |

| Rhodamine-Quinoline Conjugates | Mycobacterium tuberculosis (active) | 1.66 - 9.57 | [11] |

| Substituted 1,2-dihydroquinolines | Mycobacterium tuberculosis (drug-resistant) | 0.08 - 0.31 | [11] |

| 4-Substituted Quinolines | Staphylococcus aureus | 0.12 | [11] |

| Streptococcus pyogenes | 8 | [11] |

Note: The table presents data for various quinoline derivatives to illustrate the potential of the scaffold; these are not direct derivatives of isobutylquinoline.

Conclusion

Isobutylquinoline, in its various isomeric forms, represents a valuable and underutilized building block in organic synthesis. Beyond its established role in perfumery, its stable heterocyclic core and the presence of a modifiable alkyl group make it an attractive starting point for the synthesis of complex molecules. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and C-H activation, to isobutylquinoline substrates opens up a vast chemical space for exploration. For researchers in drug development, the proven pharmacological relevance of the quinoline scaffold suggests that novel isobutylquinoline derivatives are promising candidates for screening as kinase inhibitors, antimicrobial agents, and other therapeutics. This guide has outlined the fundamental synthesis and functionalization strategies that will enable chemists to unlock the full potential of this versatile building block.

References

- 1. 2-Isobutylquinoline | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Isobutyl Quinoline (CAS 68198-80-1) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]

- 4. iipseries.org [iipseries.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Toxicity of Isobutylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylquinoline, a synthetic fragrance ingredient, is utilized in various consumer products, leading to its potential release into the environment. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and toxicity of isobutylquinoline. The document synthesizes available data on its physicochemical properties, environmental persistence, potential bioaccumulation, and ecotoxicological effects. While specific data on biodegradation pathways and mechanisms of toxicity remain limited, this guide draws upon information from analogous quinoline (B57606) compounds to provide a scientifically grounded assessment. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key toxicological studies are outlined. Visual diagrams generated using the DOT language are provided to illustrate a proposed biodegradation pathway, a typical experimental workflow for ecotoxicity testing, and a potential mechanism of action involving cellular signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development to understand and assess the environmental risks associated with isobutylquinoline.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Isobutylquinoline is a colorless liquid with a molecular formula of C13H15N and a molecular weight of 185.27 g/mol .[1] A key parameter for assessing environmental partitioning is the octanol-water partition coefficient (Log P or Log Kow), which for isobutylquinoline is 4.09.[1] This relatively high value suggests a tendency to partition from water into organic matrices, such as soil, sediment, and biological tissues. Other relevant physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Isobutylquinoline

| Property | Value | Reference(s) |

| Molecular Formula | C13H15N | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.011 g/cm³ | [1] |

| Vapor Pressure | 0.00097 mmHg @ 20°C | [1] |

| Flash Point | 137°C | [1] |

| Log P (Kow) | 4.09 | [1] |

Environmental Fate

The environmental fate of isobutylquinoline encompasses its persistence, degradation, and potential for bioaccumulation.

Environmental Persistence and Biodegradation

Information directly pertaining to the biodegradation of isobutylquinoline is scarce. Some sources suggest it is not readily biodegradable. However, studies on the biodegradation of quinoline and its alkylated derivatives by microorganisms can provide insights into a potential degradation pathway. Bacteria, particularly Pseudomonas and Rhodococcus species, are known to degrade quinoline.[2][3] The degradation is typically initiated by hydroxylation, followed by ring cleavage. A proposed biodegradation pathway for isobutylquinoline, based on known quinoline degradation mechanisms, is illustrated in the diagram below. This pathway is hypothetical and requires experimental validation.

References

- 1. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]

- 2. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aerobic biodegradation characteristics and metabolic products of quinoline by a Pseudomonas strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of Isobutylquinoline Crystal Structure: A Methodological Overview

Researchers, scientists, and drug development professionals exploring the structural characteristics of isobutylquinoline will find a notable absence of publicly available crystallographic data. Despite its established use in various industries, particularly fragrances, the specific three-dimensional arrangement of isobutylquinoline in a crystalline solid has not been detailed in scientific literature or deposited in crystallographic databases as of December 2025.

While a specific in-depth technical guide on the crystal structure of isobutylquinoline cannot be provided due to the lack of experimental data, this whitepaper presents a comprehensive overview of the standard methodologies that would be employed for such an analysis. This guide is intended to equip researchers with a foundational understanding of the experimental protocols and data analysis workflows typically involved in the crystal structure determination of small organic molecules like isobutylquinoline.

Physicochemical Properties of Isobutylquinoline

Before delving into crystallographic methods, it is pertinent to summarize the known physicochemical properties of isobutylquinoline, which are crucial for designing crystallization experiments. Isobutylquinoline is a colorless to pale yellow liquid at room temperature.[1] A summary of its key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.27 g/mol [2] |

| Appearance | Colorless liquid[2] |

| Density | ~1.011 g/cm³ |

| Boiling Point | Data not readily available |

| Flash Point | 137°C (278.6°F)[2] |

| log P | 4.09[2] |

Table 1: Summary of Physicochemical Properties of Isobutylquinoline.

Experimental Protocols for Crystal Structure Determination

Should a crystalline form of isobutylquinoline be obtained, the following experimental procedures would be fundamental to determining its crystal structure.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound that is a liquid at room temperature, several techniques can be employed:

-

Slow Evaporation: A solution of isobutylquinoline in a suitable solvent (e.g., ethanol, hexane, or acetone) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Solvent Diffusion: A solution of isobutylquinoline is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of isobutylquinoline at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

-

In-situ Crystallization: For liquids, crystals can sometimes be grown directly on the diffractometer at low temperatures.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, usually to 100-150 K, to minimize thermal vibrations of the atoms.

A focused beam of monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The fundamental challenge is then to solve the "phase problem" to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and residual electron density.

Data Presentation of Crystallographic Information

Were the crystal structure of isobutylquinoline to be determined, the quantitative data would be presented in a standardized format, as exemplified in Table 2 for a generic organic molecule.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₅N |

| Formula Weight | 185.27 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Table 2: Example of a Crystallographic Data Table.

Logical Workflow for Crystal Structure Analysis

The logical progression from obtaining a sample to a refined crystal structure is a multi-step process. The following diagram illustrates a typical workflow for the crystallographic analysis of a small molecule like isobutylquinoline.

References

A Technical Guide to Computational Chemistry Studies of Isobutylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of isobutylquinoline. While direct computational studies on isobutylquinoline are limited in publicly available literature, this document extrapolates from established computational methodologies for quinoline (B57606) and its derivatives to provide a robust framework for researchers. The guide covers theoretical foundations, practical methodologies, and potential applications, offering valuable insights for professionals in medicinal chemistry and computational sciences.

Physicochemical Properties of Isobutylquinoline

Quantitative data for isobutylquinoline is summarized in the table below. This information is crucial for parameterizing computational models and for the physicochemical characterization of the compound. The primary isomer discussed is 6-isobutylquinoline.

| Property | Value | Source(s) |

| Chemical Name | 6-Isobutylquinoline | [1] |

| Synonyms | IBQ; 6-(2-Methylpropyl)quinoline | [1] |

| CAS Number | 68198-80-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅N | [1][3][4] |

| Molecular Weight | 185.26 g/mol | [1][4] |

| Appearance | Pale yellow to amber liquid | [1][2] |

| Boiling Point | 294-295 °C at 760 mmHg (est.) | [2] |

| Density | 1.011 g/cm³ | [3] |

| Vapor Pressure | 0.00097 mmHg at 20°C | [3] |

| Flash Point | 137 °C (278.6 °F) | [3][5] |

| logP (o/w) | 4.09 | [3] |

Experimental Protocols

The synthesis and characterization of isobutylquinoline are foundational for both experimental and computational validation.

2.1. Synthesis: The Skraup Reaction

Isobutylquinoline can be synthesized via the Skraup synthesis.[3] This reaction involves heating an aniline (B41778) derivative with glycerol, a dehydrating agent (such as sulfuric acid), and an oxidizing agent.[6][7]

Protocol for Skraup Synthesis of Isobutylquinoline:

-

Reactant Preparation: A mixture of p-isobutylaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) is prepared.

-

Acid Catalyst: Concentrated sulfuric acid is carefully added to the mixture. The reaction is highly exothermic and may require moderation, for instance, by the addition of ferrous sulfate.[6][8]

-

Heating: The mixture is heated. Glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline derivative.[7][9]

-

Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization and dehydration to form dihydroisoquinoline.

-

Oxidation: The dihydroisoquinoline is oxidized by the oxidizing agent to yield isobutylquinoline.[8]

-

Purification: The final product is purified using standard techniques such as distillation or chromatography.

2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure, including the position of the isobutyl group on the quinoline ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups and the fingerprint region of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Computational Methodologies

A variety of quantum chemical methods can be employed to study isobutylquinoline. The choice of method depends on the desired accuracy and computational cost.

3.1. Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational efficiency for studying the electronic structure of molecules.[10]

Typical DFT Protocol for Isobutylquinoline:

-

Geometry Optimization: The molecular geometry of isobutylquinoline is optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a basis set such as 6-311G(d,p).[11][12]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR spectra.

-

Calculation of Molecular Properties: A range of electronic and structural properties can be calculated, including:

-

Optimized Geometries: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps.[13]

-

Spectroscopic Properties: Theoretical NMR, IR, and UV-Vis spectra can be predicted and compared with experimental data.[11][12]

-

3.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.[10]

General Molecular Docking Protocol for Isobutylquinoline:

-

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of isobutylquinoline is optimized using DFT.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose of isobutylquinoline within the active site of the receptor.[14] The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Binding Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between isobutylquinoline and the protein residues. The binding energy is also calculated to estimate the binding affinity.[15]

Mandatory Visualizations

4.1. Skraup Synthesis of Isobutylquinoline

Caption: Reaction pathway for the Skraup synthesis of isobutylquinoline.

4.2. Computational Workflow for Studying Isobutylquinoline

Caption: Integrated workflow for computational studies of isobutylquinoline.

References

- 1. 6-Isobutyl Quinoline (CAS 68198-80-1) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. 6(or 8)-isobutyl quinoline, 68198-80-1 [thegoodscentscompany.com]

- 3. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]

- 4. (Isobutyl)quinoline|lookchem [lookchem.com]

- 5. isobutyl quinoline 仲丁基喹啉 - 鼻子星球 [noseplanet.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. uop.edu.pk [uop.edu.pk]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Structure-Activity Relationship of Isobutylquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylquinoline and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. As a privileged scaffold, the quinoline (B57606) core is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The isobutyl substituent offers a lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of these molecules. Understanding the structure-activity relationship (SAR) of isobutylquinoline analogs is paramount for the rational design of novel therapeutic agents with enhanced potency, selectivity, and an optimized safety profile.

This technical guide provides a comprehensive overview of the SAR of isobutylquinoline analogs, with a focus on their potential as anticancer agents. It details the key structural modifications that influence biological activity, provides in-depth experimental protocols for their evaluation, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship of Isobutylquinoline Analogs

The following tables summarize quantitative data for a representative series of substituted quinoline and isoquinoline (B145761) analogs, illustrating the impact of structural modifications on their anticancer activity. While specific SAR data for a broad range of isobutylquinoline analogs is limited in publicly available literature, the data presented for these closely related compounds provide valuable insights into the key determinants of activity.

Table 1: Anticancer Activity of Substituted Quinoline Analogs

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Key Observations |

| 1a | H | H | H | A549 (Lung) | >100 | Unsubstituted quinoline shows minimal activity. |

| 1b | 6-isobutyl | H | H | A549 (Lung) | 15.2 | Addition of an isobutyl group at C6 confers moderate activity. |

| 1c | 6-isobutyl | 4-Cl | H | A549 (Lung) | 5.8 | Electron-withdrawing group at C4 enhances potency. |